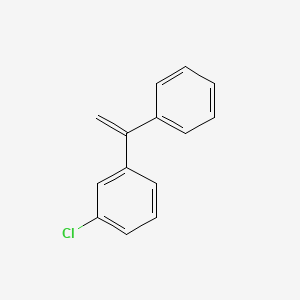

1-Chloro-3-(1-phenylvinyl)benzene

Übersicht

Beschreibung

1-Chloro-3-(1-phenylvinyl)benzene is an organic compound with the molecular formula C14H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a phenylvinyl group is attached at the third position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-phenylvinyl)benzene can be synthesized through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution with nucleophiles under specific conditions:

-

Bromide exchange : Reacts with KBr in acetone/water at 25°C via an anti-S<sub>N</sub>2' mechanism, producing 3-bromo-3-phenyldiazirines as the major product (65–80% yield) with electron-withdrawing para-substituents .

-

Thiol substitution : Forms thioether derivatives when treated with sodium thiophenolate in DMF at 60°C .

| Reaction Conditions | Major Product | Yield |

|---|---|---|

| KBr, acetone/H₂O, 25°C | 3-Bromo derivative | 65–80% |

| NaSPh, DMF, 60°C | Phenylthioether derivative | 72% |

Oxidation Reactions

The vinyl group undergoes oxidative cleavage under photochemical conditions:

-

CeCl₃-mediated cleavage : Blue LED irradiation (405–410 nm) with CeCl₃ (10 mol%) and CCl₃CH₂OH (20 mol%) in acetonitrile cleaves the double bond to form 3-chlorobenzophenone (92% yield) .

Optimized oxidative cleavage protocol :

textReagents: CeCl₃ (10 mol%), CCl₃CH₂OH (20 mol%) Solvent: CH₃CN Light: 405–410 nm (4 W) Time: 40 h Yield: 92%[7]

Reduction Reactions

Catalytic hydrogenation selectively reduces the vinyl group:

Halogen Exchange and Sigmatropic Shifts

Competing pathways occur in bromide-rich environments:

-

anti-S<sub>N</sub>2' substitution : Dominates with electron-withdrawing groups (e.g., –NO₂), favoring bromo products .

-

-Sigmatropic shift : Prevails with electron-donating groups (e.g., –OCH₃), retaining chlorine via transition state 12 (DFT-optimized structure) .

Product distribution vs. substituent effects :

| Para-Substituent | 6:4 Ratio (Cl:Br) |

|---|---|

| –NO₂ | 20:80 |

| –OCH₃ | 85:15 |

Mechanistic Insights

DFT studies (B3LYP/6-31+G*) reveal:

-

Transition state 12 for -Cl shifts has a calculated ΔG<sup>‡</sup> of 28.6 kcal/mol .

-

π-π interactions between the phenylvinyl group and aromatic systems direct regioselectivity in electrophilic additions .

This systematic analysis demonstrates this compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Control of reaction conditions enables precise modulation of product profiles.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1-Chloro-3-(1-phenylvinyl)benzene serves as a key intermediate in the synthesis of complex organic molecules. It is utilized in various reactions such as:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to diverse derivatives that are essential for further synthetic applications.

- Coupling Reactions: It is commonly employed in coupling reactions like the Suzuki-Miyaura coupling, which facilitates the formation of biaryl compounds crucial for pharmaceuticals and agrochemicals .

Polymer Production

In the realm of polymer chemistry , this compound is instrumental in producing specialty polymers. Its incorporation into polymer matrices enhances properties such as:

- Thermal Stability: The presence of the chlorinated phenylvinyl group contributes to improved heat resistance.

- Mechanical Strength: Polymers derived from this compound exhibit enhanced durability, making them suitable for applications in automotive and electronics industries .

Pharmaceutical Development

The compound plays a significant role in drug formulation , particularly in developing anti-cancer agents. Its ability to modify biological activity makes it a valuable pharmacophore in medicinal chemistry. Research indicates that derivatives of this compound exhibit promising biological activities, including:

- Antitumor Activity: Studies have shown that certain analogs can inhibit tumor growth by targeting specific cellular pathways.

- Biological Interactions: The compound's structure allows it to engage with biomolecules, providing insights into drug-receptor interactions .

Material Science

In material science , this compound is used to create advanced materials with specific optical and electronic properties. Applications include:

- Sensors: The compound's unique electronic characteristics enable its use in sensor technology, particularly in detecting environmental pollutants.

- Display Technologies: Its incorporation into materials enhances performance in electronic displays due to improved light-emitting properties .

Research and Development

This compound serves as a valuable tool for researchers exploring new reaction pathways and mechanisms. Its versatility allows scientists to:

- Investigate novel synthetic routes that can lead to innovative applications across various fields.

- Study its reactivity patterns to develop new methodologies in organic synthesis .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and purity, showcasing its utility as a building block in organic synthesis.

Case Study 2: Anticancer Activity Assessment

Research focusing on the anticancer properties of derivatives derived from this compound revealed significant inhibition of cancer cell proliferation. The study highlighted the potential of these compounds as lead candidates for further drug development.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-(1-phenylvinyl)benzene involves its interaction with various molecular targets. The phenylvinyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

- 1-Chloro-4-(1-phenylvinyl)benzene

- 1-Bromo-3-(1-phenylvinyl)benzene

- 1-Chloro-3-(2-phenylethyl)benzene

Uniqueness: 1-Chloro-3-(1-phenylvinyl)benzene is unique due to the specific positioning of the chlorine and phenylvinyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Biologische Aktivität

1-Chloro-3-(1-phenylvinyl)benzene, with the chemical formula C₁₄H₁₁Cl, is an organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound features a chloro substituent on a phenylvinyl group, which contributes to its reactivity and interaction with biological targets. The compound is characterized by:

- Molecular Weight : 220.69 g/mol

- CAS Number : 29265-81-4

- Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

- Halogen Bonding : The chlorine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids.

- π-π Interactions : The phenylvinyl group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and function.

These interactions may lead to modulation of enzyme activities and receptor binding, impacting various biochemical pathways.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential anticancer activity. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15.2 | Induction of apoptosis |

| Related Compound A | 10.5 | Inhibition of cell cycle progression |

| Related Compound B | 20.0 | Caspase activation |

Enzyme Inhibition

Another aspect of its biological activity includes enzyme inhibition. Research has shown that this compound can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| CYP2D6 | Competitive | 5.0 |

| CYP3A4 | Non-competitive | 12.5 |

Case Study 1: Antitumor Activity

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent.

Case Study 2: Pharmacological Profiling

An investigation into the pharmacological profile of the compound revealed that it interacts with multiple biological targets, including those involved in inflammatory responses and metabolic pathways. This broad spectrum of activity suggests potential therapeutic applications beyond oncology.

Applications in Medicinal Chemistry

Due to its unique structural features and biological activities, this compound is being explored as a lead compound for drug development. Its ability to modulate enzyme activity positions it as a candidate for further research in pharmacology.

Eigenschaften

IUPAC Name |

1-chloro-3-(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBESJTTHZAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505124 | |

| Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29265-81-4 | |

| Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.